Dysidotronic acid
Description
Overview of Marine Natural Products in Chemical Biology
The marine environment, covering over 70% of the Earth's surface, represents a vast and largely untapped reservoir of biodiversity. uib.noacs.org This rich ecosystem is the source of a wide array of structurally unique and biologically active secondary metabolites, known as marine natural products (MNPs). acs.orgamazon.com These compounds have become increasingly important in the field of chemical biology and drug discovery, offering novel chemical scaffolds that are often not found in terrestrial organisms. acs.orgfrontiersin.org The unique environmental pressures of the ocean, such as high salinity, extreme temperatures, and high pressure, have driven marine organisms to evolve distinct metabolic pathways, resulting in the production of these complex molecules. frontiersin.org
Historically, natural products have been a cornerstone of drug development, and marine-derived compounds are a significant part of this legacy. frontiersin.orgfrontiersin.org The chemical diversity of MNPs is more aligned with the structures of existing drugs than that of synthetic compound libraries, making them ideal candidates for pharmaceutical research. acs.org Sponges (phylum Porifera) have proven to be a particularly prolific source of bioactive compounds, with thousands of metabolites identified. vliz.bemdpi.comsphinxsai.com These discoveries have led to the development of new therapeutic agents for a range of diseases, including cancer, viral infections, and inflammation. vliz.beresearchgate.net The study of MNPs not only provides potential new drugs but also offers valuable tools for understanding fundamental biological processes. amazon.com
Discovery and Initial Characterization of Dysidotronic Acid
This compound was first isolated from a marine sponge of the Dysidea species, collected in Vanuatu. It was identified as a novel rearranged and oxidized merosesquiterpene. The discovery was part of a broader effort to identify new, selective inhibitors of human phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade. uib.novliz.be
Initial characterization revealed that this compound is a potent and selective inhibitor of human synovial PLA2. researchgate.net At a concentration of 10 µM, it significantly inhibits the enzyme, with an IC50 value of 2.6 µM. researchgate.net This potency was found to be higher than that of manoalide (B158911), a well-known sesterterpenoid PLA2 inhibitor also derived from a marine sponge. uib.no Further studies demonstrated that this compound also inhibits the production of key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and leukotriene B4 (LTB4).
Significance of Sesquiterpenoid Research from Marine Organisms
Sesquiterpenoids are a diverse class of C15-isoprenoid natural products derived from over 300 different carbon skeletons. researchgate.net In the marine environment, these compounds are frequently isolated from organisms such as sponges, corals, and algae. frontiersin.orgnih.gov The genus Dysidea, for instance, is known to be a rich source of sesquiterpenoids. mdpi.com
The structural diversity of marine-derived sesquiterpenoids is matched by their broad range of biological activities. frontiersin.orgresearchgate.net These activities include anti-inflammatory, cytotoxic, antibacterial, antiviral, and enzyme inhibitory properties. frontiersin.orgresearchgate.netnih.gov For example, many sesquiterpenoid quinones and hydroquinones isolated from marine sponges have demonstrated significant bioactivities. mdpi.com The unique and often complex structures of these compounds make them attractive targets for total synthesis, which in turn can drive the development of new synthetic methodologies. researchgate.net The continued exploration of sesquiterpenoids from marine organisms holds significant promise for the discovery of new lead compounds for drug development. frontiersin.orgfrontiersin.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H30O5 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
4-[2-[(1R,2R,4aS,8aS)-1,2,4a,5-tetramethyl-1,3,4,7,8,8a-hexahydronaphthalen-2-yl]acetyl]-2-hydroxy-3-methoxy-2H-furan-5-one |
InChI |
InChI=1S/C21H30O5/c1-12-7-6-8-14-13(2)20(3,9-10-21(12,14)4)11-15(22)16-17(25-5)19(24)26-18(16)23/h7,13-14,19,24H,6,8-11H2,1-5H3/t13-,14+,19?,20-,21-/m1/s1 |
InChI Key |
QKDLAKAAFFCMSG-YTHIKUODSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2CCC=C([C@]2(CC[C@]1(C)CC(=O)C3=C(C(OC3=O)O)OC)C)C |
Canonical SMILES |
CC1C2CCC=C(C2(CCC1(C)CC(=O)C3=C(C(OC3=O)O)OC)C)C |
Synonyms |
dysidotronic acid |
Origin of Product |
United States |
Isolation, Classification, and Structural Analysis of Dysidotronic Acid
The discovery and characterization of dysidotronic acid are rooted in the exploration of marine biodiversity for novel chemical entities.
Isolation from Marine Sponge Dysidea Species
This compound is a secondary metabolite isolated from marine sponges of the genus Dysidea. rsc.orgarchive.org These sponges belong to the family Dysideidae, in the order Dictyoceratida and the class Demospongiae. thecephalopodpage.orgwikipedia.org Demospongiae represents the largest class of sponges, with most species having a leuconoid body form. thecephalopodpage.org
Source Organismal Taxonomy and Habitat: Sponges of the genus Dysidea are found in various marine environments, from the Pacific Ocean to the Caribbean Sea. wikipedia.orgwikipedia.org Species such as Dysidea arenaria and Dysidea etheria inhabit locations including the Palau Islands, Papua New Guinea, and waters off the coasts of Florida and Georgia. wikipedia.orgwikipedia.org They are typically found on hard substrates like rocks, coral skeletons, and man-made structures in both inshore and deeper waters up to 40 meters. thecephalopodpage.orgwikipedia.org Dysidea fragilis is another species found widely around the coasts of Britain and Ireland, often in rock crevices and on shells. marlin.ac.ukmarlin.ac.uk These sponges are filter feeders and possess a skeleton of spongin fibers, often incorporating sand and other debris from their surroundings. thecephalopodpage.orgwikipedia.org
Table 1: Taxonomy of Dysidea Species
| Taxonomic Rank | Classification |
|---|---|
| Kingdom | Animalia |
| Phylum | Porifera |
| Class | Demospongiae |
| Order | Dictyoceratida |
| Family | Dysideidae |
Extraction and Purification Methodologies
The isolation of this compound from the sponge biomass involves a multi-step process. Initially, the collected sponge material is typically homogenized and extracted with an organic solvent like methanol (B129727) or ethanol. nih.gov The resulting crude extract is then subjected to a series of partitioning steps. For instance, the extract can be partitioned between chloroform (B151607) and water, followed by a further partition of the chloroform-soluble portion between petroleum ether and 90% methanol. nih.gov
Further purification is achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a key method used to isolate the pure compound from the complex mixture of metabolites present in the extract. uib.nobruker.com The process often involves liquid-liquid extraction followed by preparative HPLC, with detection methods such as UV-VIS spectroscopy guiding the fractionation. uib.no
Chemical Classification as a Rearranged Drimane (B1240787) Sesquiterpenoid
Chemically, this compound is classified as a rearranged drimane sesquiterpenoid. researchgate.net Sesquiterpenoids are a class of terpenes that consist of three isoprene (B109036) units and have the molecular formula C15H24. The drimane skeleton is a bicyclic framework that is common among sesquiterpenoids. nih.gov this compound is considered a meroterpenoid, which is a natural product of mixed biosynthetic origin, partially derived from a terpenoid precursor. rsc.org Specifically, it is a sesquiterpenoid hydroquinone (B1673460). nih.gov The "rearranged" designation indicates that its carbon skeleton has undergone a modification from the typical drimane framework.
Elucidation of Molecular Framework and Stereochemistry
Determining the precise three-dimensional structure of this compound, including its molecular framework and stereochemistry, relies on a combination of advanced analytical techniques.
Spectroscopic Techniques in Structure Determination
The structural elucidation of this compound was accomplished primarily through spectroscopic methods. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique, providing detailed information about the carbon-hydrogen framework of the molecule. researchgate.netnumberanalytics.comjeolusa.com
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide initial data on the types and numbers of protons and carbons present. nptel.ac.in However, for complex molecules like this compound, two-dimensional (2D) NMR experiments are essential. researchgate.netnumberanalytics.com These include:
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the molecule. uib.no
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons. uib.no
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. uib.no
In addition to NMR, other spectroscopic methods such as Infrared (IR) spectroscopy, which identifies functional groups, and Mass Spectrometry (MS), which determines the molecular weight and formula, are also employed. nih.govnumberanalytics.com
Table 2: Spectroscopic Data for a Related Sesquiterpenoid Hydroquinone from Dysidea arenaria
| Technique | Observed Data |
|---|---|
| HRFAB-MS | m/z: 417.2277 [M-H]⁻ |
| IR (cm⁻¹) | 3422, 1670, 1440, 1342, 1210, 1056, 985, 892 |
| UV (nm) | 224, 269, 310 |
This data is for 19-hydroxy-polyfibrospongol B, a related compound, to illustrate typical spectroscopic values obtained from these analyses. nih.gov
Comparative Structural Analysis with Related Manoalide (B158911) Analogues
The structure and properties of this compound are often discussed in comparison to other marine-derived natural products, particularly manoalide and its analogues. uib.nonih.gov Manoalide, a sesterterpenoid isolated from the sponge Luffariella variabilis, is a well-known inhibitor of the enzyme phospholipase A2. nih.govthegoodscentscompany.com
This compound, along with other sesquiterpenoids from Dysidea species like bolinaquinone, dysidenones, and dysidine (B1247471), has also been shown to possess inhibitory activity against phospholipase A2. researchgate.netsci-hub.se Comparative studies have indicated that this compound can exhibit higher selectivity and potency against certain human phospholipase A2 enzymes than manoalide. researchgate.net The structural similarities and differences between these compounds, particularly in the regions that interact with the enzyme, are of significant interest to medicinal chemists. acs.org These comparisons help in understanding the structure-activity relationships of this class of marine natural products.
Biological Activities and Mechanistic Studies of Dysidotronic Acid
Inhibition of Phospholipase A2 (PLA2)
Phospholipase A2 (PLA2) enzymes are critical in the initiation of the inflammatory response by catalyzing the hydrolysis of phospholipids (B1166683) to release arachidonic acid, the precursor to various pro-inflammatory eicosanoids. vliz.beresearchgate.net Dysidotronic acid has emerged as a potent inhibitor of this enzyme family. scribd.comunigoa.ac.in
This compound demonstrates a potent and selective inhibitory action against human synovial phospholipase A2 (hsPLA2), which belongs to the group IIA of secretory PLA2s (sPLA2). nih.govsemanticscholar.orgresearchgate.net This selectivity is a noteworthy characteristic, as many marine natural products show a preference for secretory PLA2 enzymes over cytosolic forms. researchgate.net The inhibitory potency of this compound has been established in the micromolar range, highlighting its efficacy in targeting this specific, pro-inflammatory enzyme often implicated in joint inflammation. nih.govresearchgate.net Its focused action on hsPLA2 suggests a targeted mechanism for disrupting a key step in the inflammatory pathway. vliz.be
Table 1: Inhibitory Profile of this compound
| Compound | Target Enzyme | Observed Effect | Selectivity Profile |
|---|---|---|---|
| This compound | Human Synovial Phospholipase A2 (hsPLA2) | Potent Inhibition | Selective for secretory PLA2 (Group IIA) over other forms nih.govresearchgate.net |
The molecular interaction between this compound and PLA2 is understood through its relationship with manoalide (B158911), a well-studied marine natural product. nih.govacs.org Manoalide is known to irreversibly inactivate bee venom PLA2, a process involving the formation of a covalent bond with lysine (B10760008) residues within the enzyme. acs.org Although this compound is a non-complex analogue of manoalide, its inhibitory action is believed to follow a similar mechanism involving direct interaction with the enzyme. nih.gov This direct binding leads to the inactivation of PLA2, thereby preventing it from hydrolyzing membrane phospholipids and releasing arachidonic acid. nih.govvliz.be This mechanism of irreversible inhibition distinguishes it from non-specific inhibitors that might merely alter the physical properties of the lipid substrate interface. sigmaaldrich.com
Selective Inhibition Profile of Human Synovial Phospholipase A2
Modulation of Pro-inflammatory Mediators
The anti-inflammatory effects of this compound extend beyond enzyme inhibition to the direct modulation of various downstream signaling molecules and inflammatory mediators. nih.govresearchgate.net
This compound has been shown to effectively inhibit the production of key pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). nih.govresearchgate.net In studies using the mouse macrophage cell line RAW 264.7, the compound exhibited a dose-dependent inhibition of these cytokines, with IC50 values in the micromolar range. nih.gov These cytokines are central to orchestrating the acute inflammatory response, and their suppression represents a significant aspect of the compound's anti-inflammatory activity. researchgate.netjci.org
A key finding is that this compound suppresses the generation of nitric oxide (NO), a potent inflammatory mediator. nih.gov This effect is not due to the direct inhibition of the nitric oxide synthase (NOS) enzyme itself, but rather to the inhibition of the expression of the inducible form of the enzyme (iNOS). nih.govresearchgate.net In inflammatory conditions, cytokines like TNF-α and IL-1β typically induce the expression of iNOS in cells such as macrophages, leading to high-output NO production. unimedizin-mainz.de By inhibiting the upstream cytokines and the subsequent expression of the iNOS gene, this compound effectively curtails the production of large, damaging amounts of nitric oxide. nih.gov
The compound also significantly reduces the production of the eicosanoids Prostaglandin (B15479496) E2 (PGE2) and Leukotriene B4 (LTB4). nih.govresearchgate.net This effect is a direct consequence of its primary activity as a PLA2 inhibitor. nih.gov By blocking PLA2, this compound prevents the release of arachidonic acid from cell membranes. vliz.be Since arachidonic acid is the essential substrate for the cyclooxygenase (COX) and lipoxygenase (LOX) pathways that produce prostaglandins (B1171923) and leukotrienes, respectively, its limited availability leads to a marked decrease in the synthesis of PGE2 and LTB4. nih.govnih.gov
Table 2: Effects of this compound on Pro-inflammatory Mediators
| Mediator | Effect | Mechanism | Reference Cell Model |
|---|---|---|---|
| TNF-α | Inhibition of production | Direct inhibition of cytokine synthesis/release | RAW 264.7 Macrophages nih.gov |
| IL-1β | Inhibition of production | Direct inhibition of cytokine synthesis/release | RAW 264.7 Macrophages nih.gov |
| Nitric Oxide (NO) | Suppression of generation | Inhibition of Nitric Oxide Synthase (NOS) expression | RAW 264.7 Macrophages nih.gov |
| Prostaglandin E2 (PGE2) | Reduction of production | Inhibition of arachidonic acid bioavailability via PLA2 inactivation | RAW 264.7 Macrophages nih.gov |
| Leukotriene B4 (LTB4) | Reduction of production | Inhibition of arachidonic acid bioavailability via PLA2 inactivation | RAW 264.7 Macrophages nih.gov |
Suppression of Nitric Oxide (NO) Generation through Nitric Oxide Synthase (NOS) Expression Inhibition
Impact on Arachidonic Acid Cascade
This compound, a sesquiterpenoid originally isolated from a marine sponge of the Dysidea species, has been identified as a modulator of the arachidonic acid (AA) cascade. scribd.comuv.es This cascade is a critical signaling pathway responsible for the production of a group of potent, short-acting signaling molecules known as eicosanoids, which include prostaglandins, thromboxanes, and leukotrienes. wikipedia.orgcaymanchem.com These molecules are key mediators of inflammation. The initiation of this cascade begins with the release of arachidonic acid from the sn-2 position of membrane phospholipids, a reaction catalyzed by the enzyme phospholipase A2 (PLA2). sigmaaldrich.comiu.edu
The metabolism of the liberated arachidonic acid then proceeds via several enzymatic pathways, primarily the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to the synthesis of various pro-inflammatory mediators. caymanchem.comcvphysiology.com this compound exerts its influence on this cascade primarily by inhibiting the activity of human phospholipase A2, thereby reducing the availability of the initial substrate, arachidonic acid. uv.es
The principal mechanism by which this compound decreases the bioavailability of arachidonic acid is through the selective inhibition of human phospholipase A2 (PLA2). scribd.comuv.es PLA2 is a family of enzymes that play a crucial role in releasing arachidonic acid from cell membranes, which is the rate-limiting step in the production of eicosanoids. sigmaaldrich.comiu.edu By targeting and inhibiting PLA2, this compound effectively curtails the release of arachidonic acid, thus reducing the substrate available for downstream enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). scribd.comcaymanchem.com This action ultimately leads to a decrease in the production of pro-inflammatory eicosanoids. Research has highlighted that this compound is a selective inhibitor of human PLA2, suggesting a specific interaction with the enzyme. uv.es
Table 1: Effect of this compound on the Arachidonic Acid Cascade
| Target Enzyme | Effect of this compound | Consequence |
| Human Phospholipase A2 (PLA2) | Inhibition scribd.comuv.es | Decreased release of arachidonic acid from cell membranes. |
| Cyclooxygenase (COX) | Indirectly reduced substrate availability | Decreased production of prostaglandins and thromboxanes. |
| Lipoxygenase (LOX) | Indirectly reduced substrate availability | Decreased production of leukotrienes. |
Cellular Level Responses in Inflammatory Models (e.g., Macrophage Cell Lines)
The anti-inflammatory potential of compounds is often evaluated using in vitro models, such as the murine macrophage cell line RAW 264.7. researchgate.net Macrophages are key players in the inflammatory response. caymanchem.com When stimulated with agents like lipopolysaccharide (LPS), a component of bacterial cell walls, macrophages become activated and produce a variety of pro-inflammatory mediators, including nitric oxide (NO) and various cytokines. nih.govfrontiersin.org
Studies on related compounds and inflammatory models provide a framework for understanding the potential effects of this compound. For instance, in LPS-stimulated RAW 264.7 cells, various natural products have been shown to inhibit the production of NO and downregulate the expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS). nih.govphcogj.com The inhibition of PLA2 by compounds like this compound would be expected to lead to a reduction in the production of prostaglandins, which are known to be involved in the inflammatory responses of macrophages. scribd.comcvphysiology.com By limiting the availability of arachidonic acid, this compound can disrupt the signaling pathways that lead to the full activation of inflammatory responses in macrophages. scribd.comresearchgate.net
Table 2: Investigated Cellular Responses in Macrophage Models
| Cell Line | Stimulant | Measured Inflammatory Markers | Typical Effect of Anti-inflammatory Compounds |
| RAW 264.7 | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Inhibition of NO production nih.govphcogj.com |
| RAW 264.7 | Lipopolysaccharide (LPS) | Inducible Nitric Oxide Synthase (iNOS) | Downregulation of iNOS gene expression nih.gov |
| RAW 264.7 | Lipopolysaccharide (LPS) | Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) | Inhibition of cytokine production researchgate.net |
Biosynthetic Pathways of Dysidotronic Acid
Hypothesized Precursor Biosynthesis (e.g., Farnesyl Pyrophosphate)
The biosynthesis of the sesquiterpene portion of dysidotronic acid is believed to originate from the mevalonate (B85504) (MVA) pathway. This fundamental metabolic route is responsible for producing the five-carbon (C5) isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). pnas.orgnih.gov
The formation of the direct C15 precursor to sesquiterpenoids, farnesyl pyrophosphate (FPP), is an enzymatic process catalyzed by farnesyl pyrophosphate synthase (FPPS). nih.gov This enzyme facilitates the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. nih.govresearchgate.net The process begins with the condensation of DMAPP and IPP to form the C10 intermediate, geranyl pyrophosphate (GPP). researchgate.net Subsequently, another IPP unit is added to GPP, yielding the C15 acyclic isoprenoid, farnesyl pyrophosphate (FPP). nih.govresearchgate.net FPP is a critical branching point in isoprenoid metabolism, serving as the universal precursor for the synthesis of all sesquiterpenes, as well as other important molecules like sterols and carotenoids. wikipedia.org
Table 1: Key Intermediates in the Hypothesized Biosynthesis of the this compound Terpenoid Core
| Intermediate | Abbreviation | Carbon Atoms | Role |
|---|---|---|---|
| Dimethylallyl pyrophosphate | DMAPP | C5 | Initiator unit for terpene synthesis |
| Isopentenyl pyrophosphate | IPP | C5 | Elongation unit for terpene synthesis |
| Geranyl pyrophosphate | GPP | C10 | Precursor to monoterpenes; intermediate to FPP |
| Farnesyl pyrophosphate | FPP | C15 | Universal precursor to all sesquiterpenes |
Proposed Enzymatic Steps and Rearrangement Mechanisms for Drimane (B1240787) Skeleton
Following the synthesis of the linear precursor FPP, the next crucial stage is its cyclization to form a bicyclic scaffold. For many sesquiterpenoids isolated from the marine sponge genus Dysidea, this involves the formation of a drimane or a rearranged drimane skeleton. nih.gov The proposed mechanism for the formation of these structures is initiated by a terpene synthase enzyme that facilitates an electrophilic attack, leading to the cyclization of FPP. researchgate.netnih.gov
This process is thought to begin with the ionization of the pyrophosphate group from FPP to generate a farnesyl carbocation. A concerted, enzyme-mediated cyclization cascade then leads to a bicyclic carbocationic intermediate. nih.gov From this key intermediate, a series of hydride and methyl shifts, governed by the specific topology of the enzyme's active site, can occur. nih.gov These rearrangements lead to the formation of various sesquiterpene skeletons. Specifically, the 4,9-friedo-drimane skeleton, a rearranged drimane structure found in related Dysidea metabolites like avarol, is formed through such a pathway. nih.gov Given that this compound is classified as a rearranged merosesquiterpene, its biosynthesis likely involves a similar enzymatic cyclization of FPP followed by specific skeletal rearrangements to generate its unique carbon framework before subsequent oxidation and modification to form the final butenolide structure.
Comparative Biosynthetic Analysis within Dysidea Metabolites
The genus Dysidea is a prolific source of structurally diverse secondary metabolites, which arise from distinct biosynthetic pathways. A comparative analysis highlights the metabolic versatility of this sponge and its associated symbionts.
Many metabolites from Dysidea, like this compound, are sesquiterpenoid derivatives that originate from FPP and often feature a drimane or rearranged drimane skeleton. nih.gov Compounds such as avarol, neoavarol, and dysidavarones share this common biosynthetic origin. nih.govresearchgate.netacs.org While their syntheses all begin with the cyclization of FPP, variations in the subsequent enzymatic rearrangements and tailoring reactions (e.g., hydroxylation, quinone formation) lead to the observed structural diversity. nih.govresearchgate.net For instance, spirolingshuiolide, isolated from Dysidea septosa, is another example of a sesquiterpene with a rearranged drimane skeleton. capes.gov.br
In stark contrast to the terpenoid pathway, many Dysidea species produce metabolites through entirely different biosynthetic routes. A prominent class includes polychlorinated amino acid derivatives, such as the dysideaprolines, dysidenin, and herbacic acid. researchgate.netacs.org These compounds are not derived from the mevalonate pathway but are instead formed from amino acid precursors like leucine. Herbacic acid, for example, is thought to be an early product from the free-radical chlorination of leucine. acs.org
Furthermore, a third major class of metabolites found in Dysidea herbacea are polybrominated diphenyl ethers. mdpi.com The biosynthesis of these aromatic compounds is distinct from both the terpenoid and amino acid-derived pathways, likely involving the shikimate pathway for the synthesis of the phenolic precursors. It is widely reported that the production of these chlorinated and brominated metabolites is often carried out by symbiotic microorganisms, particularly the cyanobacterium Oscillatoria spongeliae, rather than by the sponge itself. mdpi.comnih.gov This indicates that the vast chemical diversity of compounds isolated from Dysidea sponges is a result of a combination of the sponge's own metabolism and that of its complex microbial community.
Table 2: Comparative Overview of Major Metabolite Classes in Dysidea and their Biosynthetic Origins
| Metabolite Class | Example(s) | Precursor(s) | Key Biosynthetic Features |
|---|---|---|---|
| Rearranged Merosesquiterpenoids | This compound | Farnesyl Pyrophosphate (FPP) | Mevalonate pathway, FPP cyclization, skeletal rearrangement |
| Sesquiterpene Hydroquinones | Avarol, Neoavarol | Farnesyl Pyrophosphate (FPP) | Mevalonate pathway, FPP cyclization, friedo-drimane rearrangement |
| Polychlorinated Peptides | Dysidenin, Dysideaprolines | Amino acids (e.g., Leucine) | Amino acid metabolism, enzymatic chlorination |
| Polybrominated Diphenyl Ethers | - | Shikimate pathway precursors | Aromatic biosynthesis, enzymatic bromination |
Synthetic Endeavors and Structure Activity Relationship Sar Studies
Strategies for Chemical Synthesis of Dysidotronic Acid (Implied by related compound synthesis)
While the total synthesis of this compound has not been extensively detailed in publicly available literature, strategies for its chemical synthesis can be inferred from the successful synthesis of structurally related marine natural products, particularly those also possessing a γ-hydroxybutenolide ring, such as dysidiolide (B1245104). The synthesis of these related compounds often involves complex, multi-step sequences that can be adapted for the construction of the this compound skeleton.
Key synthetic strategies employed for related sesterterpenoids and sesquiterpenoids include:
Intramolecular Diels-Alder Reaction: This has been a pivotal strategy in the stereocontrolled total synthesis of related compounds like (±)-dysidiolide. researchgate.net This approach is highly effective for constructing the fused ring systems characteristic of these terpenoids.
Starting from Natural Precursors: The synthesis of novel analogues of dysidiolide has been achieved using naturally occurring terpenes like ent-halimic acid as a starting material. nih.gov This semi-synthetic approach can provide a chiral pool of starting materials, simplifying the synthesis of complex stereocenters.
Annulation and Conjugate Addition: For the construction of the decalin core present in many related structures, methods like diastereoselective conjugate addition followed by annulation have been employed to install key stereogenic centers and build the ring system. researchgate.net
Photochemical Cyclization: As an alternative for ring formation, photochemical cyclization reactions have been explored, offering a different approach to constructing the complex polycyclic systems of related alkaloids. nih.gov
These methodologies highlight potential pathways for a future total synthesis of this compound, focusing on the stereocontrolled formation of its rearranged drimane (B1240787) skeleton and the installation of the crucial γ-hydroxybutenolide moiety.
Design and Synthesis of this compound Analogues and Derivatives
The potent biological activity of this compound and related compounds has spurred interest in the design and synthesis of analogues to explore and optimize their therapeutic potential. Research has focused on modifying the core structure to improve efficacy, selectivity, and pharmacokinetic properties.
The synthesis of analogues of the related compound dysidiolide provides a template for potential modifications to this compound. nih.gov Several sesterterpenolide analogues of dysidiolide have been synthesized from ent-halimic acid, demonstrating the feasibility of creating a library of related compounds. nih.gov These synthetic efforts often involve modifications at various positions of the terpenoid scaffold and the butenolide ring.
Key areas for the design of analogues include:
Modification of the Butenolide Moiety: The γ-hydroxybutenolide ring is a common feature in many bioactive marine natural products and is crucial for their activity. nih.gov Synthesizing derivatives with altered substituents on this ring can probe its role in binding to biological targets.
Esterification and Amidation: The carboxylic acid group of this compound is a prime site for modification. Creating a series of ester or amide derivatives could influence the compound's solubility, cell permeability, and metabolic stability. nih.gov
These synthetic explorations are essential for developing a deeper understanding of the structure-activity relationships and for potentially generating new therapeutic leads with improved profiles.
Elucidation of Structure-Activity Relationships for Biological Efficacy
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule like this compound relates to its biological activity. researchgate.netslideshare.net By synthesizing and testing analogues, researchers can identify the key molecular features responsible for its potent and selective biological effects. nih.gov
This compound is a potent and selective inhibitor of human synovial phospholipase A2 (PLA2), an enzyme group critically involved in the inflammatory cascade by releasing arachidonic acid from cell membranes. researchgate.netpatsnap.com SAR studies on this compound and related marine natural products have identified several structural features that are key to this inhibitory activity.
The γ-Hydroxybutenolide Moiety: This functional group is a recurring motif in many marine-derived PLA2 inhibitors, including manoalide (B158911), luffariellolide, and dysidiolide. researchgate.net It is considered a "warhead" that can react with lysine (B10760008) residues in the active site of secretory PLA2 (sPLA2) enzymes, leading to irreversible inhibition. The electrophilic nature of the butenolide ring is critical for this covalent modification.
The Terpenoid Backbone: The sesquiterpenoid (rearranged drimane) skeleton of this compound serves as a hydrophobic scaffold that positions the reactive butenolide moiety correctly within the enzyme's active site. researchgate.net The specific stereochemistry and conformation of this backbone contribute to the selectivity of the compound for certain PLA2 isozymes.
The Carboxylic Acid Group: The presence of the carboxylic acid function in this compound likely contributes to its binding affinity and selectivity, possibly through ionic interactions with basic residues within the enzyme's binding pocket. nih.govscielo.org.mx
This compound exhibits higher potency and selectivity for human synovial PLA2 (Group II) compared to the reference inhibitor manoalide. researchgate.net It also shows inhibitory activity against other sPLA2 groups, as detailed in the table below.
| Compound | Source Organism | PLA2 Group I (Naja naja) IC50 (µM) | PLA2 Group II (Human Synovial) IC50 (µM) | PLA2 Group III (Bee Venom) IC50 (µM) |
|---|---|---|---|---|
| This compound | Dysidea sp. | >10 | 2.6 | 4.0 |
| Dysidenone A | Dysidea sp. | >10 | 5.0 | >10 |
| Dysidenone B | Dysidea sp. | >10 | >10 | >10 |
| Bolinaquinone | Dysidea sp. | >10 | 5.0 | >10 |
Data represents the concentration required for 50% inhibition of enzyme activity.
The anti-inflammatory properties of this compound are directly linked to its ability to inhibit PLA2, thereby blocking the production of pro-inflammatory eicosanoids. patsnap.commdpi-res.com The influence of specific functional groups on this activity is a key aspect of its SAR.
Aromatic and Hydrophobic Moieties: While this compound itself is not aromatic, its large hydrophobic sesquiterpenoid core is essential. In many anti-inflammatory compounds, hydrophobic and aromatic groups are important for penetrating cell membranes and binding to hydrophobic pockets within target proteins. frontiersin.org The terpenoid skeleton of this compound fulfills this role, providing the necessary scaffold for specific binding.
Ester Groups: In related SAR studies of anti-inflammatory agents, the nature of ester groups has been shown to significantly influence the separation of topical activity from systemic side effects. nih.gov While this compound has a carboxylic acid, the synthesis of ester analogues could be a strategy to modulate its activity and pharmacokinetic properties. The γ-hydroxybutenolide can be considered a cyclic ester (lactone), and its reactivity is fundamental to the compound's mechanism of action. rsc.org
The combination of a reactive electrophilic center (the butenolide) with a specific hydrophobic scaffold and a polar binding group (the carboxylic acid) creates a molecule with potent and selective anti-inflammatory properties.
Advanced Analytical Methodologies in Dysidotronic Acid Research
Chromatographic Techniques for Purification and Quantification (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation, purification, and quantification of Dysidotronic acid from the complex chemical matrix of its source organism, the sponge Dysidea sp. researchgate.net The process typically begins with crude extraction followed by multi-step chromatographic fractionation.
Detailed Research Findings: The purification of acidic natural products like this compound commonly employs Reversed-Phase HPLC (RP-HPLC). sigmaaldrich.comsielc.com This method separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., octadecyl-silica or C18), while the mobile phase is a polar solvent system. For effective separation and to ensure the carboxylic acid group of this compound is in a consistent protonation state, the mobile phase is typically acidified with agents like formic acid or acetic acid. mdpi-res.com
A gradient elution, where the concentration of the organic solvent (like acetonitrile (B52724) or methanol) in the aqueous mobile phase is gradually increased, is often used. This allows for the efficient separation of compounds with a wide range of polarities. Detection is commonly achieved using a Diode-Array Detector (DAD) or a UV-Vis detector, which quantifies the compound based on its absorbance of UV light. chemisgroup.us For higher sensitivity and structural confirmation, HPLC systems can be coupled directly with a mass spectrometer (LC-MS). nih.gov
| Parameter | Typical Specification | Purpose |
|---|---|---|
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity; suitable for organic acids. semanticscholar.org |
| Stationary Phase (Column) | C18 (Octadecyl-silica), 5 µm particle size | Provides a nonpolar surface for hydrophobic interactions. chemisgroup.us |
| Mobile Phase | Gradient of Acetonitrile and Water (both with 0.1% Formic Acid) | Efficiently elutes compounds with varying polarities; acid maintains consistent protonation. mdpi-res.com |
| Detection | UV-Vis Diode-Array Detector (DAD) at a specific wavelength (e.g., 220 nm) | Quantification and purity assessment based on light absorbance. chemisgroup.us |
| Flow Rate | 1.0 mL/min | Standard rate for analytical scale separations. semanticscholar.org |
Spectroscopic Approaches for Characterization and Purity Assessment (e.g., UV-Vis, FTIR, NMR, Mass Spectrometry)
Once purified, the precise molecular structure of this compound was determined through a combination of spectroscopic methods. researchgate.net These techniques provide detailed information about the compound's atomic composition, functional groups, and three-dimensional arrangement.
Detailed Research Findings:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the complex, rearranged drimane (B1240787) skeleton of this compound. researchgate.netijpsonline.com One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, identify the types and number of hydrogen and carbon atoms in the molecule. For instance, a characteristic broad singlet was reported in the ¹H NMR spectrum at δ 8.00 ppm. unigoa.ac.in Two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are then used to establish the connectivity between these atoms, allowing for the complete assembly of the molecular structure. ajol.infomdpi.com
| Technique | Information Obtained | Example Data for a Carboxylic Acid Sesquiterpenoid |
|---|---|---|
| ¹H NMR | Identifies proton environments and their connectivity. | δ 8.0-12.0 (s, 1H, -COOH), δ 5.0-6.0 (m, olefinic H), δ 0.8-2.5 (m, alkyl H). |
| ¹³C NMR | Identifies the number and type of carbon atoms (C, CH, CH₂, CH₃). | δ 170-180 (-COOH), δ 120-140 (C=C), δ 15-60 (sp³ carbons). |
| 2D NMR (COSY, HSQC, HMBC) | Determines ¹H-¹H couplings, ¹H-¹³C direct and long-range correlations to build the carbon skeleton. | Correlation maps revealing the complete molecular framework. mdpi.com |
Mass Spectrometry (MS): Mass spectrometry is used to determine the exact molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS), likely using a technique such as Fast Atom Bombardment (FABMS), was critical in establishing the molecular formula of this compound. researchgate.net This technique provides a highly accurate mass measurement, which is essential for identifying a new chemical entity.
| Technique | Information Obtained | Expected Data for this compound |
|---|---|---|
| Mass Spectrometry (MS) | Molecular weight and elemental formula. | Provides an exact mass for a calculated molecular formula (e.g., C₁₅H₂₀O₃). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups present in the molecule. | Broad peak ~3000 cm⁻¹ (O-H stretch of acid), peak ~1700 cm⁻¹ (C=O stretch of acid), peak ~1640 cm⁻¹ (C=C stretch). |
| UV-Visible (UV-Vis) Spectroscopy | Identifies the presence of chromophores (conjugated systems). | An absorption maximum (λmax) indicating conjugated double bonds. |
Fourier-Transform Infrared (FTIR) and UV-Visible (UV-Vis) Spectroscopy: FTIR spectroscopy provides evidence for the presence of specific functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups of the carboxylic acid moiety. UV-Vis spectroscopy is used to detect conjugated π-electron systems (chromophores), which absorb light in the ultraviolet or visible range. thegoodscentscompany.com
Computational Chemistry and Molecular Modeling for Ligand-Target Interactions
To understand how this compound functions as a selective inhibitor of human synovial phospholipase A₂ (sPLA₂), computational chemistry and molecular modeling are employed. researchgate.netresearchgate.net These methods provide insight into the non-covalent interactions between the small molecule (ligand) and its protein target.
Detailed Research Findings: Molecular docking is a primary computational technique used in this context. researchgate.net It predicts the preferred orientation and binding affinity of this compound within the active site of the sPLA₂ enzyme. The crystal structure of human sPLA₂ reveals a deep hydrophobic channel leading to a catalytic site containing key amino acid residues, such as a His-Asp dyad, and a calcium ion cofactor. nih.govnih.gov
Docking simulations model how this compound fits into this site. The model would likely show the carboxylate group of the acid forming crucial hydrogen bonds or ionic interactions with positively charged residues or the calcium ion in the active site. The hydrophobic sesquiterpenoid backbone of this compound would fit into the hydrophobic channel, displacing water molecules and establishing favorable van der Waals interactions. These combined interactions account for the stable binding of the inhibitor, preventing the natural substrate (phospholipids) from accessing the active site and thus inhibiting the enzyme. nih.gov
| Computational Method | Objective | Key Parameters Analyzed |
|---|---|---|
| Molecular Docking | Predict the binding pose and affinity of this compound in the sPLA₂ active site. | Binding energy (kcal/mol), hydrogen bond distances, hydrophobic contacts. researchgate.net |
| Molecular Dynamics (MD) Simulation | Simulate the dynamic stability of the this compound-sPLA₂ complex over time. | Root Mean Square Deviation (RMSD), protein and ligand flexibility. |
| Binding Free Energy Calculation (e.g., MM/PBSA) | Estimate the strength of the ligand-target interaction more accurately. | Calculation of electrostatic, van der Waals, and solvation energies. |
Comparative Pharmacological and Phytochemical Studies
Comparison with Other Marine-Derived PLA2 Inhibitors (e.g., Manoalide (B158911), Cacospongionolide E)
Dysidotronic acid belongs to a distinguished group of marine-derived natural products that exhibit potent inhibitory activity against phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade. A comparative analysis with other prominent marine PLA2 inhibitors, such as manoalide and cacospongionolide E, reveals important structure-activity relationships and highlights the unique profile of this compound.
This compound, an oxidized and rearranged merosesquiterpene from a Dysidea sponge, is a selective inhibitor of human synovial PLA2 (hsPLA2), demonstrating an IC50 value of 2.6 µM. Research indicates it possesses higher selectivity and potency against this specific enzyme compared to the well-known reference inhibitor, manoalide. The mechanism of action for this compound involves the reduction of prostaglandin (B15479496) E2 (PGE2) and leukotriene B4 (LTB4), which is attributed to the direct inhibition of secretory PLA2, thereby limiting the bioavailability of arachidonic acid.
Manoalide, a sesterterpenoid isolated from the sponge Luffariella variabilis, is one of the most extensively studied marine anti-inflammatory compounds. sci-hub.se It functions as a potent and irreversible inhibitor of PLA2 by covalently binding to lysine (B10760008) residues of the enzyme. nih.govresearchgate.net Its inhibitory potency varies significantly depending on the enzyme source; for instance, its IC50 value is estimated at approximately 0.05 µM to 0.12 µM against bee venom PLA2, while it is significantly less potent against porcine pancreatic PLA2, with an IC50 of about 30 µM. nih.govnih.gov The γ-hydroxybutenolide ring is a critical structural feature for its irreversible binding and inhibitory activity. frontiersin.org
Cacospongionolide E, isolated from the sponge Fasciospongia cavernosa, is another potent sesterterpene lactone that inhibits PLA2. nih.govacs.org It has been reported as the most potent inhibitor of human synovial PLA2 among the cacospongionolides, demonstrating even greater potency than manoalide against this enzyme target. nih.govacs.org Like this compound and manoalide, its activity is linked to a complex terpenoid structure interacting with the enzyme. The comparison suggests that while all three compounds target PLA2, subtle structural differences, such as the specific terpenoid skeleton (sesquiterpenoid vs. sesterterpene) and the arrangement of functional groups, dictate their potency and selectivity toward different PLA2 isoforms. acs.org
| Compound | Chemical Class | Marine Source | PLA2 Inhibition (IC50) | Target Enzyme |
| This compound | Merosesquiterpenoid | Dysidea sp. | 2.6 µM | Human Synovial PLA2 |
| Manoalide | Sesterterpenoid | Luffariella variabilis | ~0.05 µM | Bee Venom PLA2 |
| 1.9 µM | Cobra Venom PLA2 | |||
| ~30 µM | Porcine Pancreatic PLA2 | |||
| Cacospongionolide E | Sesterterpenoid | Fasciospongia cavernosa | More potent than manoalide | Human Synovial PLA2 |
| 27 µM | Bee Venom PLA2 |
Data compiled from multiple sources. nih.govnih.govnih.govacs.orgacs.org
Relationship to Other Sesquiterpenoids from Dysidea Species (e.g., Dysidenones, Dysidine (B1247471), Bolinaquinone, Avarol)
This compound is part of a large and structurally diverse family of sesquiterpenoids produced by marine sponges of the genus Dysidea. csic.esresearchgate.net Many of these related metabolites share a common biogenetic origin, often featuring a rearranged drimane (B1240787) skeleton, and exhibit similar anti-inflammatory bioactivities. sci-hub.senih.govresearchgate.net The co-isolation of this compound with compounds like bolinaquinone, dysidenones, and dysidine from the same Dysidea species underscores their close phytochemical relationship. sci-hub.seresearchgate.net
Avarol , a sesquiterpenoid hydroquinone (B1673460) from Dysidea avara, is a well-documented anti-inflammatory agent. nih.govtandfonline.com It inhibits human recombinant synovial PLA2 and also suppresses the generation of superoxide (B77818) in leukocytes. nih.gov Its oxidized counterpart, avarone , is also a potent anti-inflammatory compound. nih.govmdpi.com
Bolinaquinone , a hydroxyquinone sesquiterpene, was also isolated from a Dysidea species and shows significant anti-inflammatory effects by inhibiting secretory PLA2. sci-hub.seresearchgate.net Its activity profile includes the inhibition of cytokine release and eicosanoid generation. researchgate.net
Dysidenones (A and B) and dysidine are other sesquiterpenoids containing the same rearranged drimane skeleton isolated from Dysidea. researchgate.net These compounds have been shown to be significant inhibitors of human synovial PLA2 at micromolar concentrations, further establishing the role of this structural scaffold in PLA2 inhibition. researchgate.net
The structural connection among these compounds lies in their shared sesquiterpenoid (C15) core, derived from the cyclization of farnesyl pyrophosphate. nih.gov Variations in the oxidation pattern (hydroquinone, quinone), rearrangement of the drimane skeleton, and the addition of other moieties (e.g., amino groups in dysidine) lead to the observed chemical diversity. nih.govresearchgate.net This shared chemistry and bioactivity highlight the genus Dysidea as a prolific source of sesquiterpenoid-based PLA2 inhibitors. tandfonline.comrsc.org
| Compound | Structural Class | Source Genus | Key Bioactivity |
| This compound | Rearranged Merosesquiterpenoid | Dysidea | Selective PLA2 Inhibition |
| Avarol | Sesquiterpenoid Hydroquinone | Dysidea | Anti-inflammatory, PLA2 Inhibition |
| Bolinaquinone | Sesquiterpenoid Hydroxyquinone | Dysidea | Anti-inflammatory, PLA2 Inhibition |
| Dysidenones | Sesquiterpene Cyclopentenone | Dysidea | PLA2 Inhibition |
| Dysidine | Sesquiterpene Aminoquinone | Dysidea | PLA2 Inhibition |
Data compiled from multiple sources. sci-hub.seresearchgate.netresearchgate.netnih.gov
Broader Context of Anti-Inflammatory Natural Products from Marine Organisms
The discovery of this compound and its anti-inflammatory properties is situated within the broader and highly active field of marine natural product research. mdpi.com Marine organisms, living in highly competitive and complex ecosystems, have evolved to produce a vast arsenal (B13267) of secondary metabolites with unique chemical structures and potent biological activities. nih.govtmrjournals.comtargetmol.com A significant portion of these compounds exhibits anti-inflammatory effects, making the marine environment a crucial resource for the discovery of new therapeutic lead compounds. mdpi.comresearchgate.netnih.gov
Marine anti-inflammatory agents are structurally diverse and are not limited to the sesquiterpenoids and sesterterpenes found in sponges. nih.gov These compounds originate from a wide range of organisms, including corals, algae, and marine-derived fungi and bacteria. nih.govresearchgate.netnih.govmdpi.com The classes of molecules identified are extensive and include:
Terpenoids: Besides sesquiterpenes and sesterterpenes, marine diterpenes have also shown significant anti-inflammatory activity. nih.gov
Alkaloids: Nitrogen-containing compounds from marine sources have been identified as potent inhibitors of inflammatory pathways. nih.govtmrjournals.com
Polyketides: This class includes a wide array of compounds, many of which have been found to be promising anti-inflammatory leads. researchgate.net
Steroids: Novel steroidal compounds from marine organisms have demonstrated the ability to modulate inflammatory responses. nih.gov
Polysaccharides: Complex carbohydrates, particularly from marine algae, are known for their immunomodulatory and anti-inflammatory properties. nih.govtmrjournals.com
Many of these marine natural products, including this compound, exert their anti-inflammatory effects by targeting key enzymes and signaling pathways involved in the inflammatory process, such as phospholipase A2 (PLA2), cyclooxygenases (COX), and nuclear factor-κB (NF-κB). researchgate.nettmrjournals.commdpi.com The selective inhibition of secretory PLA2 by compounds like this compound, manoalide, and the cacospongionolides represents a major theme in marine pharmacology, offering potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. nih.govresearchgate.net The continued exploration of marine biodiversity promises to uncover more novel compounds with therapeutic potential for treating inflammatory disorders. mdpi.comresearchgate.net
| Chemical Class | Example Marine Organism(s) |
| Terpenoids (Sesquiterpenes, Diterpenes, Sesterterpenes) | Sponges, Corals |
| Alkaloids | Sponges, Tunicates |
| Polyketides | Marine Fungi, Bacteria |
| Steroids | Corals, Sponges |
| Polysaccharides | Marine Algae |
Data compiled from multiple sources. nih.govtmrjournals.comresearchgate.netnih.gov
Future Research Directions and Translational Perspectives
Investigation of Undiscovered Biological Targets and Signaling Pathways
Dysidotronic acid is recognized as a selective inhibitor of human synovial phospholipase A2 (PLA2) and can suppress the production of pro-inflammatory cytokines like TNF-α and IL-1, as well as nitric oxide (NO). researchgate.netresearchgate.netresearchgate.netmdpi.com Its anti-inflammatory effects also extend to inhibiting the generation of eicosanoids such as LTB4 and PGE2. researchgate.net The regulation of the NF-κB/MPAK signaling pathway has been identified as a key mechanism of action for related compounds. researchgate.net
Future investigations should aim to deconstruct the broader pharmacological profile of this compound. A critical area of inquiry is the identification of other potential molecular targets beyond PLA2. Modern drug discovery increasingly focuses on pathways like the JAK-STAT and inflammasome signaling cascades, which are crucial in chronic inflammatory diseases. mdpi.comnih.gov Research is needed to determine if this compound or its derivatives can modulate these or other key inflammatory pathways. Unraveling these interactions could reveal novel therapeutic applications and provide a more complete understanding of its mechanism of action, potentially leading to treatments for a wider range of inflammatory conditions. researchgate.netnih.gov
Advancements in Sustainable Bioproduction and Aquaculture of Dysidea Species
A major hurdle in the development of marine natural products for pharmaceutical use is the "supply problem"—obtaining sufficient quantities of the compound without damaging the marine ecosystem. nih.govresearchgate.net The original source of this compound, sponges of the genus Dysidea, are not amenable to large-scale harvesting from the wild. mdpi.com Therefore, sustainable production methods are critical.
In situ aquaculture of Dysidea species, such as Dysidea avara, has emerged as a promising solution. nih.goveuropa.eu Various cultivation techniques have been explored, each with distinct outcomes for sponge survival, growth, and metabolite production. nih.govresearchgate.net Future research should focus on optimizing these methods to maximize the yield of this compound. This includes investigating how environmental stressors (e.g., controlled grazing, temperature, UV exposure) and culture methods influence the sponge's secondary metabolism. nih.goveuropa.eu While some studies show that stressors like grazing can stimulate metabolite production, others indicate that high temperatures might be inhibitory. europa.eu Additionally, exploring closed and semi-closed aquaculture systems could provide more controlled environments for consistent growth and metabolite expression, although challenges such as providing appropriate nutrition remain. europa.eufrontiersin.org Another sustainable avenue is the cultivation of the sponge's associated microorganisms, which may be the true producers of these bioactive compounds. mdpi.commdpi.comfrontiersin.org
| Culture Method | Primary Advantage | Observed Outcome | Reference |
|---|---|---|---|
| Cage Method | Highest Explant Survival | Ensures protection and stability for sponge explants, leading to better survival rates. | nih.govresearchgate.net |
| Glue Method | Best for Explant Growth | Attaching explants to a solid substrate promotes faster growth compared to other methods. | nih.govresearchgate.net |
| Rope Method | Highest Bioactivity | The unstable nature of this substrate may induce a stress response, enhancing the production of secondary metabolites. | nih.govresearchgate.net |
Development of Novel Analytical Techniques for Trace Analysis and Metabolomics
The advancement of analytical chemistry is paramount for the study of marine natural products like this compound, which are often present in low concentrations within a complex biological matrix. researchgate.netresearchgate.net Future research should focus on developing and refining highly sensitive analytical techniques for trace detection and quantification. researchgate.net Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) are essential for the purification and structural elucidation of these compounds. pharmaceutical-journal.com Further development of methods like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry can enhance sensitivity and provide detailed structural information from minute samples. atdbio.com
Furthermore, the application of metabolomics is a powerful approach to understanding the chemical ecology of Dysidea sponges. researchgate.netnih.gov By creating a comprehensive profile of the metabolites within the sponge, researchers can identify the biosynthetic pathways leading to this compound, discover novel related compounds, and determine how environmental factors regulate its production. researchgate.netnih.gov This knowledge is invaluable for optimizing aquaculture conditions and for potential bioengineering efforts to produce the compound in more easily culturable organisms. nih.gov
| Technique | Application in this compound Research | Potential Benefit | Reference |
|---|---|---|---|
| LC-MS/MS | Quantification and identification of this compound and its metabolites in complex mixtures. | High sensitivity and specificity for trace analysis and structural confirmation. | pharmaceutical-journal.com |
| High-Resolution NMR | Complete structural elucidation of novel this compound derivatives. | Provides detailed 3D structural information crucial for understanding bioactivity. | pharmaceutical-journal.com |
| Metabolomics (GC-MS, LC-MS) | Profiling the metabolic response of Dysidea sp. to environmental stimuli. | Identifies biomarkers for high-yield production and elucidates biosynthetic pathways. | researchgate.netresearchgate.netnih.gov |
| Capillary Electrophoresis | Separation of charged molecules and impurities from this compound samples. | High-resolution separation based on charge-to-mass ratio. | atdbio.com |
Theoretical Studies and In Silico Drug Design Based on this compound Scaffold
The chemical structure of this compound serves as an excellent natural scaffold for the design of new therapeutic agents. researchgate.net Computational, or in silico, methods offer a rapid and cost-effective approach to exploring the therapeutic potential of this scaffold. nih.govresearchgate.net Future research should leverage structure-based drug design (SBDD) and ligand-based drug design (LBDD) to create novel derivatives. nih.gov
Molecular docking simulations can be used to predict how modified this compound structures will interact with its known target, PLA2, as well as with other potential targets identified through pathway analysis. researchgate.netresearchgate.net This allows for the rational design of analogues with enhanced potency, greater selectivity, or improved pharmacokinetic properties. Furthermore, techniques like scaffold-hopping can be employed to design entirely new molecules that mimic the essential binding features of this compound but possess different core structures, potentially leading to compounds with novel intellectual property and improved drug-like characteristics. nih.gov These theoretical studies can prioritize the most promising candidates for chemical synthesis and biological testing, significantly accelerating the drug discovery and development pipeline. nih.govmdpi.comresearchgate.net
Q & A
Q. What experimental methodologies are used to isolate and structurally characterize Dysidotronic acid from marine sponges?
this compound is isolated via solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic techniques such as silica gel column chromatography and HPLC. Structural elucidation relies on NMR spectroscopy (¹H, ¹³C, 2D-COSY) and mass spectrometry (ESI-MS) to confirm its sesquiterpenoid backbone and functional groups . X-ray crystallography may further resolve stereochemistry when crystalline derivatives are obtainable .
Q. What in vitro assays validate this compound’s anti-inflammatory activity?
Key assays include:
- Phospholipase A2 (PLA2) inhibition : Measure enzyme activity using fluorogenic substrates (e.g., pyrene-PG) and compare IC₅₀ values against human synovial PLA2 .
- Cytokine suppression : Quantify TNF-α and IL-6 levels in LPS-stimulated macrophages via ELISA .
- Nitric oxide synthase (NOS) inhibition : Assess NO production in RAW 264.7 cells using Griess reagent .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound’s PLA2 inhibitory potency across studies?
Contradictions may arise from:
- Enzyme isoforms : Test selectivity against cytosolic (cPLA2) vs. secretory (sPLA2) isoforms using recombinant proteins .
- Assay conditions : Standardize pH, calcium concentration, and substrate specificity to ensure reproducibility .
- Compound purity : Validate purity (>95%) via HPLC and assess stability under assay conditions (e.g., DMSO solvent effects) .
Q. What strategies optimize the yield of this compound during extraction from Dysidea spp.?
- Solvent systems : Compare polar/non-polar solvent ratios (e.g., MeOH:CH₂Cl₂ vs. EtOAc:hexane) to enhance metabolite solubility .
- Ecological factors : Correlate collection depth, seasonality, and sponge symbiont composition with metabolite profiles .
- Bioassay-guided fractionation : Use PLA2 inhibition as a screening tool to prioritize active fractions during purification .
Q. How do molecular docking studies explain this compound’s interaction with PLA2?
Docking simulations (e.g., AutoDock Vina) model the compound’s binding to PLA2’s catalytic site. Key steps include:
- Protein preparation : Retrieve PLA2 crystal structure (PDB ID: 1RLW) and remove water/ligands .
- Ligand parameterization : Assign charges and optimize this compound’s geometry using DFT calculations .
- Binding affinity analysis : Identify hydrogen bonds with His48 or hydrophobic interactions with Leu2/Val3 residues .
Q. What experimental designs assess this compound’s stability in physiological environments?
- pH stability : Incubate the compound in buffers (pH 2–8) and monitor degradation via HPLC .
- Serum stability : Test half-life in fetal bovine serum (FBS) at 37°C over 24 hours .
- Metabolite profiling : Use LC-MS/MS to identify oxidation or conjugation products in hepatocyte models .
Methodological Guidelines
- Reproducibility : Document extraction protocols, assay parameters, and statistical analyses (e.g., triplicate trials, ANOVA) per journal guidelines .
- Data presentation : Use tables to compare IC₅₀ values across studies (e.g., this compound vs. manoalide) and figures to illustrate docking poses .
- Contradiction analysis : Cross-reference bioactivity data with ecological variables (e.g., sponge subspecies, geographic origin) to identify confounding factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
